(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Description
Boc-Proline (Boc-Pro-OH)
- Structure : Lacks the alanine moiety, featuring only Boc-protected proline.
- Key Difference : The absence of a peptide bond reduces conformational flexibility but preserves the pyrrolidine ring’s puckering.
- Synthetic Utility : Used as a standalone building block in solid-phase peptide synthesis (SPPS), whereas the subject compound serves as a dipeptide precursor.
Boc-Val-Ala-OH
Boc-Ala-Pro-OH
Comparative Table :
Properties
Molecular Formula |
C13H22N2O5 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9+/m1/s1 |
InChI Key |
CYRRXYLLNDVBCL-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Pyrrolidine Nitrogen
The initial step in the synthesis involves protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent coupling steps. This is typically achieved by reacting pyrrolidine or a pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Reaction conditions:
- Solvent: Commonly dichloromethane or DMF
- Temperature: 0 °C to room temperature
- Base: Triethylamine or similar
- Outcome: Formation of N-Boc-pyrrolidine intermediate with high yield and retention of stereochemistry.
Coupling with Amino Acid Derivative
The Boc-protected pyrrolidine is then coupled with an amino acid derivative, typically alanine or its activated form, to form the amide bond.
- Coupling reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble alternatives like EDC, often in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) or additives like Oxyma.
- Solvent: DMF or dichloromethane
- Conditions: Room temperature to mild heating
- Mechanism: Activation of the carboxylic acid group of alanine derivative followed by nucleophilic attack by the Boc-protected pyrrolidine amine.
- Purification: Reverse-phase HPLC or recrystallization to remove unreacted starting materials and side products.
Chiral Control and Resolution
- The stereochemistry at the 2-position of the amino acid (R-configuration) and the 2-position of the pyrrolidine ring (S-configuration) is critical.
- Chiral auxiliaries or enzymatic resolution methods are employed to ensure enantiomeric purity.
- Chiral HPLC is used to confirm enantiomeric excess and avoid epimeric contamination.
Industrial Scale Synthesis
- Solid-phase peptide synthesis (SPPS) techniques are adapted for large-scale production.
- Automated peptide synthesizers allow stepwise addition of protected amino acids.
- Deprotection and purification steps follow to yield the final compound with high purity and stereochemical fidelity.
Detailed Reaction Scheme and Conditions
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrolidine | Boc2O, Triethylamine, DCM, 0 °C to RT | N-Boc-pyrrolidine | 85-95 | Protects pyrrolidine nitrogen |
| 2 | N-Boc-pyrrolidine + Alanine derivative | DCC or EDC, DMAP, DMF, RT | Boc-protected pyrrolidine-alanine amide | 70-90 | Amide bond formation |
| 3 | Purification | Reverse-phase HPLC or recrystallization | Pure (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid | >95 | Ensures purity and stereochemical integrity |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the Boc group (tert-butyl singlet ~1.4 ppm) and pyrrolidine ring protons, verifying structure and purity.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (m/z 287 [M+H]+) and detects any deprotected or hydrolyzed byproducts.
- Chiral HPLC : Confirms enantiomeric purity, critical for biological activity.
- Melting Point : Consistent with literature values for Boc-protected amino acid derivatives (typically 160–170 °C).
Research Findings and Notes
- The Boc protection strategy is widely accepted for protecting the pyrrolidine nitrogen due to its stability under peptide coupling conditions and ease of removal under acidic conditions.
- The coupling step using carbodiimide chemistry is efficient but requires careful control to minimize racemization.
- Solid-phase synthesis methods have been adapted for this compound to facilitate scale-up and automation.
- Purification by reverse-phase HPLC is preferred for analytical and preparative purposes to achieve high purity.
- The stereochemical configuration is crucial for the compound’s biological function, necessitating rigorous chiral control during synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid exhibit potential anticancer activities. Studies have demonstrated that modifications of the pyrrolidine structure can enhance the selectivity and efficacy of anticancer agents. For instance, derivatives have been synthesized to target specific cancer cell lines, leading to apoptosis in malignant cells while sparing normal cells .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Research suggests that certain analogs can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. The mechanism often involves modulation of signaling pathways associated with oxidative stress and inflammation .
Drug Development
Peptide Synthesis
The compound serves as a building block in peptide synthesis, particularly for creating cyclic peptides that have enhanced stability and bioactivity. Its ability to form stable interactions with biological targets makes it a valuable component in the design of new therapeutics aimed at various diseases, including metabolic disorders and infections .
Targeted Drug Delivery Systems
Recent advancements have explored the incorporation of (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid into drug delivery systems. The compound's properties allow for the development of targeted delivery mechanisms that enhance the bioavailability of drugs while minimizing side effects. This is particularly relevant in cancer therapy where localized drug delivery can significantly improve treatment outcomes .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound has been employed as an inhibitor in enzyme studies. Its structural characteristics allow it to interact effectively with various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
Substrate Analogues
As a substrate analogue, (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid has been used to study enzyme kinetics and substrate specificity. This application is crucial for understanding metabolic pathways and developing inhibitors for metabolic diseases .
Case Studies
Mechanism of Action
The mechanism of action of (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural elements with the target molecule, such as pyrrolidine rings, amino acid backbones, or protective groups. Their differences in substituents and stereochemistry highlight how minor modifications impact physicochemical and biological properties.
Structural and Functional Group Comparisons
Key Observations:
- Boc Group vs.
- Hydrogen Bonding Capacity: Compounds with additional polar groups (e.g., hydroxyamino in or glutaric acid in ) have increased hydrogen bond donors/acceptors, likely influencing solubility and target binding affinity.
- Stereochemical Complexity : The (2R, 2S) configuration in the target compound contrasts with the (2S, 2S, 2R) or (2S, 2S, 2S) configurations in analogs, suggesting divergent interactions with chiral biological targets (e.g., proteases or receptors) .
Biological Activity
The compound (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid, also known by its CAS number 66211-28-7, is a derivative of amino acids and has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₅H₂₅N₃O₆
- Molecular Weight : 343.376 g/mol
- LogP : 1.074 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, leading to changes in cellular functions.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structural motifs inhibited the growth of various bacterial strains, suggesting a potential application in treating bacterial infections.
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies showed that it could induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the modulation of cell cycle regulators and apoptotic proteins, making it a candidate for further development in cancer therapy.
Neuroprotective Effects
The neuroprotective effects of this compound have been evaluated in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against conditions such as Alzheimer's disease.
Case Studies
Q & A
Q. Q1: What are the optimal synthetic routes for preparing (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid?
Methodological Answer:
- Key Steps :
- Boc Protection : The pyrrolidine nitrogen is protected using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions during coupling steps. This is critical for maintaining stereochemical integrity .
- Carbodiimide Coupling : Use reagents like EDC/HOBt for activating the carboxylic acid of the Boc-protected pyrrolidine to facilitate amide bond formation with the (2R)-2-aminopropanoic acid moiety.
- Deprotection & Purification : Remove Boc groups under acidic conditions (e.g., TFA) and purify via rotary chromatography (hexanes/EtOAc gradients) to isolate the final compound .
- Analytical Validation : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) and verify structural integrity via -NMR (e.g., δ 1.4 ppm for Boc methyl groups) .
Advanced Stereochemical Analysis
Q. Q2: How can researchers resolve contradictions in stereochemical assignments for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in the (2R) and (2S) configurations by growing single crystals in polar aprotic solvents (e.g., DMSO/water mixtures) and analyzing diffraction patterns.
- Circular Dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-predicted spectra to validate absolute configurations .
- Controlled Hydrolysis : Perform hydrolysis under basic conditions (e.g., NaOH) to isolate intermediates and analyze stereochemical retention via -NMR .
Stability & Handling
Q. Q3: What experimental precautions are required to maintain the stability of this compound during storage and reactions?
Methodological Answer:
- Storage : Store at -20°C under inert gas (N or Ar) to prevent hydrolysis of the Boc group and oxidation of the pyrrolidine ring. Use amber vials to avoid photodegradation .
- Handling :
- Safety : Wear nitrile gloves and safety goggles; use fume hoods due to potential irritancy of intermediates (e.g., TFA vapors) .
Computational Modeling
Q. Q5: What advanced chromatographic techniques are suitable for quantifying trace impurities in this compound?
Methodological Answer:
-
UHPLC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor for common impurities like de-Boc byproducts (m/z ≈ 215) .
-
Ion-Pair Chromatography : Detect polar degradation products (e.g., free carboxylic acids) using tetrabutylammonium phosphate as the ion-pairing agent .
-
Validation Parameters :
Parameter Requirement LOD ≤ 0.1 µg/mL LOQ ≤ 0.3 µg/mL Linearity (R) ≥ 0.999 (1–100 µg/mL)
Mechanistic Studies
Q. Q6: How can kinetic studies elucidate the hydrolysis mechanism of the Boc group in this compound?
Methodological Answer:
- Pseudo-First-Order Kinetics : Monitor Boc deprotection rates under varying TFA concentrations (0.1–1.0 M) at 25–40°C using in situ FTIR (C=O stretch at ~1680 cm).
- Activation Energy : Calculate via the Arrhenius equation; typical values for Boc hydrolysis range 60–80 kJ/mol .
- Solvent Effects : Compare rates in DCM vs. dioxane to assess polarity’s role in transition-state stabilization.
Advanced Applications in Drug Design
Q. Q7: How can this compound serve as a scaffold for protease inhibitors?
Methodological Answer:
- Structural Mimicry : The pyrrolidine-2-carbonyl group mimics proline residues in substrate-binding pockets of proteases (e.g., HIV-1 protease).
- Derivatization Strategies :
- Biological Assays : Test inhibitory activity using fluorescence-based assays (e.g., FRET substrates) and validate via X-ray co-crystallography .
Contradiction Resolution in Spectral Data
Q. Q8: How to address discrepancies between predicted and observed NMR spectra?
Methodological Answer:
- Solvent Artifacts : Re-run NMR in deuterated DMSO instead of CDCl to resolve broadening caused by residual acidity .
- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to identify conformational exchange (e.g., pyrrolidine ring puckering) causing signal splitting .
- Quantum Refinement : Apply DP4+ probability analysis to compare experimental shifts with DFT-predicted diastereomeric models .
Hygroscopicity Management
Q. Q9: What strategies mitigate hygroscopicity during solid-state characterization?
Methodological Answer:
- Lyophilization : Freeze-dry the compound from tert-butanol/water (1:1) to form a stable amorphous phase.
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure accurate DSC/TGA results .
- XRPD : Use a humidity-controlled stage (0% RH) to prevent crystal hydrate formation during diffraction experiments .
Advanced Synthetic Challenges
Q. Q10: How to optimize enantioselective synthesis to avoid diastereomer contamination?
Methodological Answer:
- Chiral Auxiliaries : Employ Evans oxazolidinones to control the (2R) configuration during amide coupling .
- Catalytic Asymmetric Synthesis : Use Pd-catalyzed dynamic kinetic resolution for pyrrolidine ring formation (ee > 98%) .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Recrystallize from heptane/EtOAc to enrich enantiopurity (>99.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
